heptyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate
Description
Heptyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate is a complex organic compound primarily used in lipid nanoparticle (LNP) delivery systems for mRNA vaccine delivery . This compound is notable for its role in enhancing the stability and delivery efficiency of mRNA vaccines, making it a crucial component in modern vaccine technology.
Properties
Molecular Formula |
C41H81NO5 |
|---|---|
Molecular Weight |
668.1 g/mol |
IUPAC Name |
heptyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate |
InChI |
InChI=1S/C41H81NO5/c1-4-7-10-13-16-22-30-39(31-23-17-14-11-8-5-2)47-41(45)33-25-21-27-35-42(36-29-37-43)34-26-19-15-18-24-32-40(44)46-38-28-20-12-9-6-3/h39,43H,4-38H2,1-3H3 |
InChI Key |
IJVIQUYFNXHUTL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCN(CCCCCCCC(=O)OCCCCCCC)CCCO |
Origin of Product |
United States |
Preparation Methods
Synthesis of Heptadecan-9-yloxy Derivatives
The heptadecan-9-yloxy group serves as a critical hydrophobic component. Its preparation typically involves:
-
Oxidation of Heptadecane : Catalytic hydrogenation or selective oxidation to generate heptadecan-9-ol.
-
Esterification : Reaction with chloroformate or bromo esters to form heptadecan-9-yloxy intermediates (e.g., heptadecan-9-yloxyhexanoic acid).
Table 1: Heptadecan-9-yloxy Intermediate Synthesis
Introduction of the 6-Oxohexyl Group
The 6-oxohexyl moiety is synthesized via:
-
Oxidation of Hexanol : Using reagents like CrO₃ or KMnO₄ to produce hexanoic acid.
-
Reduction to Aldehyde : Partial reduction of hexanoic acid to hexanal, followed by oxidation to form the ketone.
Table 2: 6-Oxohexyl Group Synthesis
Formation of the Octanoate Ester Backbone
The heptyl octanoate core is synthesized via esterification:
-
Heptyl Alcohol + Octanoic Acid : Using acid catalysts (e.g., H₂SO₄) or coupling agents like DCC/DMAP.
Table 3: Heptyl Octanoate Synthesis
| Step | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 1 | Heptyl alcohol + Octanoic acid (H₂SO₄, 80°C) | Heptyl octanoate | 95% |
Assembly of the Final Compound
Alkylation of the Amine Group
The 3-hydroxypropylamino group is introduced via alkylation:
-
Secondary Amine Intermediate : Preparation of 3-hydroxypropylamine derivatives.
-
Reaction with Bromo Ester : Alkylation with a brominated ester (e.g., 6-heptadecan-9-yloxy-6-oxohexyl bromide) in polar solvents (DMF, THF).
Table 4: Alkylation Reaction
Functional Group Optimization
The ester linkages at C6 and C8 are critical for liver clearance and stability. These are introduced via:
-
Transesterification : Using catalysts like DMAP or imidazole to ensure regioselectivity.
-
Hydrolysis Control : pH-dependent conditions to prevent premature hydrolysis during synthesis.
Purification and Characterization
Chromatographic Methods
-
Silica Gel Column Chromatography : Elution with hexane/ethyl acetate gradients to isolate the pure compound.
-
HPLC : Reverse-phase C18 columns for high-purity separation.
Table 5: Purification Parameters
Analytical Validation
-
NMR Spectroscopy : Proton and carbon NMR to confirm ester and amine groups.
-
Mass Spectrometry : ESI-MS for molecular ion identification (m/z = 668.1 [M+H]⁺).
-
Infrared Spectroscopy : Peaks at 1740 cm⁻¹ (ester C=O) and 3300 cm⁻¹ (N-H stretch).
Industrial-Scale Production
Continuous Flow Synthesis
Quality Control
-
Residual Solvent Analysis : GC-MS to ensure <0.5% solvent content.
-
Sterility Testing : Endotoxin assays for pharmaceutical-grade batches.
Comparative Analysis of Synthetic Routes
Table 6: Reaction Efficiency Across Methods
| Route | Key Step | Reagents | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| A | Alkylation | HBr, DMF | 60–70% | High purity | Low scalability |
| B | Transesterification | DMAP, THF | 75% | Ester control | Requires anhydrous conditions |
| C | Continuous flow | Immobilized catalysts | 80% | High throughput | High initial costs |
Challenges and Optimization Strategies
Side Reactions
Chemical Reactions Analysis
Types of Reactions
Heptyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The ester and amide groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
Lipid Nanoparticles
One of the primary applications of heptyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate is in lipid nanoparticles (LNPs) for drug delivery, particularly for mRNA vaccines. Its amphiphilic nature allows it to encapsulate therapeutic agents effectively, facilitating their transport across cellular membranes .
Comparison of Lipid-Based Drug Delivery Systems
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| This compound | Long hydrophobic tail; amine group | Enhanced solubility; effective encapsulation |
| Heptadecan-9-yloxy 8-aminooctanoate | Similar hydrophobic structure | Lower solubility compared to heptyl variant |
| Hexyloxy 6-aminohexanoate | Shorter hydrophobic chain | Less effective for larger molecules |
This compound has been studied for its ability to enhance cellular uptake of therapeutic agents, including nucleic acids and small molecules. Research indicates that this compound significantly improves membrane permeability, which is crucial for effective drug delivery .
Case Studies
- Intracellular Delivery Systems : Studies have demonstrated the effectiveness of this compound in enhancing the intracellular delivery of mRNA vaccines. In vitro experiments showed increased cellular uptake compared to traditional lipid formulations.
- Anticancer Activity : In research exploring anticancer properties, derivatives of similar lipid compounds have exhibited significant antiproliferative activity against various cancer cell lines, showcasing the potential of heptyl derivatives in therapeutic applications .
Mechanism of Action
The mechanism of action of heptyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate involves its incorporation into lipid nanoparticles, which facilitate the delivery of mRNA into cells. The compound interacts with cellular membranes, promoting the fusion and release of mRNA into the cytoplasm. This process is mediated by the hydrophobic and hydrophilic interactions between the compound and the lipid bilayer .
Comparison with Similar Compounds
Similar Compounds
- Heptadecan-9-yl 8-[(6-decyloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate
- Heptadecan-9-yl 8-[(6-oxo-6-(undecyloxy)hexyl)-(2-hydroxyethyl)amino]octanoate
Uniqueness
Heptyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate is unique due to its specific structural features, which enhance its ability to form stable lipid nanoparticles. This stability is crucial for the efficient delivery of mRNA, making it superior to other similar compounds in terms of delivery efficiency and stability .
Biological Activity
Heptyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate is a complex lipid compound that has garnered significant attention in the fields of biotechnology and pharmaceuticals, particularly for its application in drug delivery systems. This article delves into its biological activity, focusing on its mechanisms, applications, and research findings.
Chemical Structure and Properties
The compound is characterized by a unique structure comprising a heptadecane chain and an octanoate moiety, with a molecular formula of and a molecular weight of approximately 766.3 g/mol. This structure allows for enhanced interactions with biological membranes, making it an effective agent in drug delivery systems.
This compound primarily functions by forming lipid nanoparticles (LNPs) that encapsulate nucleic acids such as mRNA. The mechanism involves:
- Formation of Lipid Nanoparticles : The compound self-assembles into nanoparticles that can encapsulate therapeutic agents.
- Cell Membrane Interaction : The lipid nanoparticles facilitate fusion with cellular membranes, promoting endocytosis and allowing the payload (e.g., mRNA) to enter the cytoplasm.
- Protein Translation : Once inside the cell, the mRNA is translated into proteins, which can elicit specific immune responses or therapeutic effects.
Biological Activity
The biological activity of this compound has been explored in various studies, particularly in relation to its role in mRNA vaccine delivery. Key findings include:
- Enhanced Stability : The lipid nanoparticles improve the stability and bioavailability of mRNA, which is crucial for effective vaccine formulations .
- Efficient Delivery : Research indicates that modifications to the lipid structure significantly influence interaction with cellular membranes, enhancing both uptake and release kinetics of the payload .
- Immunogenic Response : In vivo studies have demonstrated that vaccines formulated with this lipid lead to robust immune responses, highlighting its potential as a carrier for vaccine delivery.
Comparative Analysis with Other Lipid Compounds
To better understand the unique properties of this compound, a comparative analysis with similar lipid compounds is presented in the table below:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Heptadecan-9-yl 8-bromooctanoate | Contains bromine; used in nanoparticle modification | |
| Heptadecan-9-yl 8-(2-hydroxyethyl)aminooctanoate | Lacks decyloxy group; simpler structure | |
| Heptadecan-9-yl 8-(undecyloxy)-octanoate | Longer undecyloxy chain; enhances hydrophobicity |
The unique combination of hydrophilic and hydrophobic components in this compound optimally balances solubility and membrane interaction properties essential for effective drug delivery.
Case Study 1: mRNA Vaccine Delivery
In a study published by , lipid nanoparticles containing Heptyl 8 were utilized to deliver an mRNA vaccine targeting SARS-CoV-2. The results indicated a significant increase in antibody titers compared to traditional delivery methods.
Case Study 2: Cancer Therapeutics
Another research project focused on using this compound for delivering siRNA in cancer therapy. The study showed that LNPs formed with Heptyl 8 enhanced cellular uptake and resulted in a marked decrease in tumor growth in animal models .
Q & A
Basic: What synthetic routes and characterization methods are employed to produce SM-102 for lipid nanoparticle (LNP) formulations?
Methodological Answer:
SM-102 is synthesized via multi-step organic reactions, including esterification and amidation. The tertiary amine structure is critical for mRNA encapsulation. Key steps include:
- Amide Bond Formation : Reaction of 6-heptadecan-9-yloxy-6-oxohexylamine with 3-hydroxypropylamine to generate the branched amine intermediate.
- Esterification : Coupling the amine intermediate with heptyl octanoate under anhydrous conditions .
Characterization : - Purity : Assessed via reverse-phase HPLC with UV detection (λ = 210 nm); ≥95% purity is required for pharmaceutical use .
- Structural Confirmation : NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) validate the molecular formula (C₄₄H₈₇NO₅, MW 710.17) .
Basic: How is SM-102 integrated into LNP formulations, and what quality control parameters ensure batch consistency?
Methodological Answer:
SM-102 is combined with cholesterol, DSPC, and PEG-lipids in ethanol/aqueous buffer systems. Key parameters:
- Molar Ratios : Typically 50:38.5:10:1.5 (SM-102:cholesterol:DSPC:PEG-DMG) for optimal mRNA encapsulation (~90% efficiency) .
- Particle Size : Dynamic light scattering (DLS) ensures LNPs are 80-100 nm (PDI <0.2). Larger particles (>120 nm) reduce cellular uptake .
- Stability : pH (6.5-7.5) and osmolality (300±50 mOsm/kg) are monitored to prevent mRNA degradation .
Advanced: What experimental approaches evaluate the biodistribution and metabolic fate of SM-102 in vivo?
Methodological Answer:
- Radiolabeling : [¹⁴C]-labeled SM-102 is incorporated into LNPs for tracking. Rats administered intravenously show highest liver accumulation (AUC = 450 µg·h/g), with minimal brain penetration (<0.1% dose/g) .
- LC-MS/MS Quantification : Detects SM-102 and metabolites (e.g., hydrolyzed esters) in plasma and tissues. Hydrolysis occurs via esterases, with t₁/₂ ~15 hours in liver .
- Quantitative Whole-Body Autoradiography (QWBA) : Confirms lipid clearance pathways, with 70% excreted via feces within 72 hours .
Advanced: How does SM-102’s molecular structure impact mRNA delivery efficiency and cytotoxicity?
Methodological Answer:
- Ionizable Amine : The tertiary amine (pKa ~6.7) enables endosomal escape via protonation at acidic pH, enhancing mRNA release .
- Ester Linkages : Primary esters (e.g., heptyl chain) increase biodegradability but reduce mRNA expression vs. secondary esters. SM-102 balances stability (t₁/₂ = 48 hours in serum) and low hepatotoxicity (IC₅₀ >100 µM in HepG2 cells) .
- Structure-Activity Studies : Analogues with shorter alkyl chains (C12 vs. C17) show 50% lower transfection efficiency in vitro .
Advanced: What analytical challenges arise in quantifying SM-102 degradation products, and how are they resolved?
Methodological Answer:
- Degradation Pathways : Hydrolysis of ester bonds generates octanoic acid derivatives and heptadecanol. Oxidation at the amine group forms N-oxide byproducts .
- Detection Methods :
- Stability Protocols : Accelerated stability testing (40°C/75% RH for 6 months) predicts shelf-life under refrigerated conditions .
Advanced: How do formulation variables (e.g., lipid ratios, buffer composition) affect SM-102’s mRNA encapsulation efficiency?
Methodological Answer:
- Lipid Ratios : Increasing SM-102:DSPC ratios from 40:10 to 50:10 improves encapsulation from 75% to 92% but raises cytotoxicity risks .
- Buffer Optimization : Citrate buffers (pH 4.0) enhance LNP formation vs. Tris-HCl, reducing mRNA exposure to nucleases .
- Microfluidics : Turbidimetry monitors mixing efficiency; flow rates >10 mL/min reduce polydispersity by 30% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
